C-(5-Bromo-isothiazol-3-yl)-methylamine
Description
C-(5-Bromo-isothiazol-3-yl)-methylamine is a heterocyclic amine derivative featuring a 5-bromo-substituted isothiazole ring. Isothiazoles are sulfur- and nitrogen-containing aromatic rings known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
(5-bromo-1,2-thiazol-3-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2S/c5-4-1-3(2-6)7-8-4/h1H,2,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLALXUHRBYFEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SN=C1CN)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of C-(5-Bromo-isothiazol-3-yl)-methylamine typically involves the bromination of isothiazole followed by the introduction of a methylamine group. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide in the presence of a solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to the large-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions: C-(5-Bromo-isothiazol-3-yl)-methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this purpose include sodium azide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under inert atmosphere.
Substitution: Sodium azide, potassium cyanide; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of azide or cyanide derivatives.
Scientific Research Applications
C-(5-Bromo-isothiazol-3-yl)-methylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule. It may exhibit antimicrobial or antifungal properties, making it a candidate for drug development.
Medicine: Explored for its potential therapeutic effects. It may act as a precursor for the synthesis of pharmaceutical agents targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials. It may be used in the formulation of agrochemicals or as a component in polymer synthesis.
Mechanism of Action
The mechanism of action of C-(5-Bromo-isothiazol-3-yl)-methylamine involves its interaction with specific molecular targets. The bromine atom and isothiazole ring contribute to its reactivity and ability to form covalent bonds with biological molecules. The compound may inhibit enzyme activity or disrupt cellular processes by binding to active sites or interacting with nucleophilic residues.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Heterocycle Effects
The compound’s structure can be compared to three key analogs:
- C-[3-(4-Bromo-3-methyl-phenyl)-isoxazol-5-yl]-methylamine (): This compound replaces the isothiazole ring with an isoxazole (oxygen instead of sulfur at position 2) and introduces a 4-bromo-3-methyl-phenyl group.
- 5-[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]-N-(4-methylphenyl)-1,3,4-oxadiazol-2-amine (): This benzoxazole-oxadiazole hybrid features bromine on a phenyl ring. The benzoxazole system may confer greater thermal stability compared to isothiazoles due to extended conjugation .
- Isoxazolyl benzimidazoles (): These compounds highlight the role of fused heterocycles in modulating electronic properties. The absence of sulfur in these systems may reduce metabolic stability compared to isothiazole derivatives .
Spectroscopic Characteristics
Key spectroscopic comparisons:
*Inferred from brominated analogs in and . The C-Br stretch in isothiazole may shift slightly due to ring electronegativity differences compared to benzoxazole .
Biological Activity
C-(5-Bromo-isothiazol-3-yl)-methylamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article synthesizes current findings on its biological properties, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
This compound features a brominated isothiazole core, which is known for its reactivity and ability to interact with biological molecules. The presence of the methylamine group enhances its solubility and potential bioactivity.
Antimicrobial Properties
Research indicates that this compound may exhibit significant antimicrobial and antifungal properties. A study highlighted its potential as a bioactive molecule suitable for drug development targeting various pathogens. Preliminary tests have shown that it can inhibit the growth of several microbial strains, suggesting its utility in treating infections.
The mechanism of action involves the compound's ability to form covalent bonds with biological targets, potentially inhibiting enzyme activity or disrupting cellular processes. The bromine atom and isothiazole ring contribute to its reactivity, allowing it to bind effectively to nucleophilic residues in proteins.
Comparative Analysis with Similar Compounds
A comparative analysis with similar compounds reveals unique properties:
| Compound Name | Key Features | Antimicrobial Activity |
|---|---|---|
| This compound | Contains both bromine and methylamine groups | Significant |
| 5-Bromo-isothiazole | Lacks methylamine; lower reactivity | Moderate |
| Isothiazole-3-methylamine | Similar structure without bromine | Limited |
| 5-Chloro-isothiazol-3-yl-methylamine | Chlorine instead of bromine; altered properties | Varies |
The unique combination of the bromine atom and methylamine group in this compound imparts distinct chemical and biological properties that enhance its effectiveness as a bioactive agent.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) that demonstrated its potency against resistant strains, positioning it as a candidate for further pharmaceutical development.
Case Study 2: Cytotoxicity Assessment
A cytotoxicity study was conducted using human cell lines to evaluate the safety profile of the compound. The results showed that while it exhibited antimicrobial activity, it also maintained a favorable toxicity profile, with minimal adverse effects on normal cells at therapeutic concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
